molecular formula C14H11FO B7860200 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde

4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B7860200
M. Wt: 214.23 g/mol
InChI Key: KVFGZZQAQGSAAT-UHFFFAOYSA-N
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Description

4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2’-position, and an aldehyde group at the 3-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative. For example, 4-fluorobromobenzene can be coupled with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the biphenyl derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the desired position.

Industrial Production Methods

Industrial production of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with a nucleophile like sodium methoxide (NaOCH3) can replace the fluorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaOCH3, DMSO (dimethyl sulfoxide), heat

Major Products

    Oxidation: 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid

    Reduction: 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-methanol

    Substitution: 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde

Scientific Research Applications

4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving aldehyde-containing molecules.

    Industry: The compound can be used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects. The biphenyl core provides structural rigidity and can facilitate interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A biphenyl derivative with additional functional groups, used in medicinal chemistry.

    Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure but different functional groups.

Uniqueness

4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its fluorine, methyl, and aldehyde substituents on the biphenyl core. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-5-(2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-4-2-3-5-13(10)11-6-7-14(15)12(8-11)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFGZZQAQGSAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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